molecular formula C15H26O B1203497 Cycloeudesmol CAS No. 53823-06-6

Cycloeudesmol

Cat. No.: B1203497
CAS No.: 53823-06-6
M. Wt: 222.37 g/mol
InChI Key: JUXDFQMZOFALSA-PMOUVXMZSA-N
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Description

Cycloeudesmol is a sesquiterpene alcohol first isolated from the marine red alga Chondria oppositoclada by Fenical et al. in 1974 . Its structure features a bicyclo[3.1.0]hexane core with a hydroxylated isopropyl side chain, forming a highly strained tricyclic framework (Figure 1). This compound exhibits potent antimicrobial activity against Staphylococcus aureus, Salmonella choleraesuis, Mycobacterium smegmatis, and Candida albicans at concentrations of 10–50 µg/mL, comparable to streptomycin . Its synthesis has been challenging due to the stereochemical complexity of the bicyclic scaffold, with early synthetic efforts revealing discrepancies between proposed and actual structures .

Properties

CAS No.

53823-06-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-13(4)8-9-14(12(2,3)16)10-15(11,13)14/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1

InChI Key

JUXDFQMZOFALSA-PMOUVXMZSA-N

SMILES

CC1CCCC2(C13CC3(CC2)C(C)(C)O)C

Isomeric SMILES

C[C@H]1CCC[C@]2([C@@]13C[C@@]3(CC2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2(C13CC3(CC2)C(C)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Laurinterol and Debromolaurinterol

Laurinterol , isolated alongside cycloeudesmol from marine algae, shares a bicyclo[3.1.0]hexane core but differs in substituents (a brominated aromatic ring). It demonstrates superior antimicrobial potency (1–5 µg/mL) compared to this compound, likely due to enhanced lipophilicity from bromination . Debromolaurinterol , its debrominated analogue, shows reduced activity (10–50 µg/mL), highlighting the critical role of halogenation in bioactivity .

Compound Source Key Structural Features Antimicrobial Activity (MIC) Reference
This compound Chondria oppositoclada Tricyclic sesquiterpene alcohol 10–50 µg/mL (broad-spectrum)
Laurinterol Marine algae Brominated bicyclic sesquiterpene 1–5 µg/mL (broad-spectrum)
Debromolaurinterol Marine algae Debrominated laurinterol derivative 10–50 µg/mL

Mechanistic Insight : Molecular docking studies suggest this compound’s moderate activity (−4.28 kcal/mol binding score against bacterial targets) may stem from weaker hydrogen-bond interactions compared to laurinterol’s halogen-mediated binding .

Crispatene and Arglabin Derivatives

Crispatene, another bicyclo[3.1.0]hexane-containing sesquiterpene, lacks hydroxyl groups but includes a ketone moiety. It exhibits anticancer activity, unlike this compound’s antimicrobial focus . Arglabin derivatives, synthetic bicyclic compounds inspired by natural scaffolds, show antitumor activity via modulation of mitochondrial pathways, underscoring the scaffold’s versatility in drug design .

Halogenated Terpenes: Halitunal and Capisterones

Halitunal, a diterpene aldehyde from Halimeda tuna, shares this compound’s marine origin but targets viral pathogens (e.g., murine coronavirus A59) through envelope disruption .

Key Research Findings and Implications

Structural Complexity vs. Bioactivity : this compound’s tricyclic framework confers rigidity but limits synthetic accessibility. Simplified bicyclic analogues (e.g., Eli Lilly’s glutamate derivative) retain bioactivity with improved pharmacokinetics .

Role of Halogenation : Laurinterol’s bromination enhances antimicrobial potency, suggesting this compound derivatives could benefit from targeted halogenation .

Synthetic Innovations: Photoredox and radical-mediated methods now rival natural extraction yields, enabling scalable production of this compound-inspired scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Cycloeudesmol
Reactant of Route 2
Cycloeudesmol

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